4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives were designed and synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The molecular structure of “n-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide” includes a trimethoxyphenyl group, a hydrazine group, and a carbothioamide group . The exact 3D structure can be computed based on its molecular formula .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Molecular Docking : N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide derivatives show potential in synthesizing copper(II) complexes with applications in biological activity studies. Spectroscopic techniques and molecular docking studies help in characterizing these complexes and predicting their binding modes in various biological systems, such as in the active site of β-ketoacyl-acyl carrier protein synthase III enzyme and human estrogen receptor (Reddy et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Acidic Environment : The compound serves as an effective corrosion inhibitor on mild steel in hydrochloric acid. Its efficacy is influenced by concentration and temperature, pointing to its potential in industrial applications where corrosion resistance is crucial (Kumari et al., 2017).
Antioxidant Activity
- Evaluation of Antioxidant Properties : Some derivatives of N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide exhibit significant antioxidant activity. This property is crucial in developing compounds for potential use in therapies against oxidative stress-related disorders (Bărbuceanu et al., 2014).
Anticonvulsant Evaluation
- Anticonvulsant Activity : Specific derivatives of this compound have been synthesized and tested for anticonvulsant activity. Their effectiveness in seizure models highlights their potential in developing new treatments for epilepsy (Tripathi et al., 2012).
Optical Probing and Sensing
- Fluorescence Alterations for Metal Ion Detection : Derivatives of N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide can be used in optical probes for detecting metal ions like Hg2+ and Ag+, demonstrating their potential in environmental and biological sensing applications (Shi et al., 2016).
Synthesis of Pyrazoles and Biological Activity
- Pyrazole Derivatives and Antimicrobial Activity : The compound is utilized in the synthesis of pyrazole derivatives, which have been screened for antimicrobial activity. This underlines its role in the development of new antibacterial agents (Mohamed et al., 2006).
Properties
IUPAC Name |
1-amino-3-(3,4,5-trimethoxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-14-7-4-6(12-10(17)13-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H2,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRLYRGZEKWEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375363 | |
Record name | N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206762-46-1 | |
Record name | N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206762-46-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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